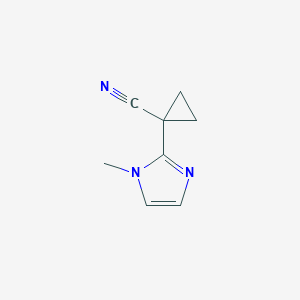

1-(1-Methyl-1h-imidazol-2-yl)cyclopropane-1-carbonitrile

Description

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

1-(1-methylimidazol-2-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-11-5-4-10-7(11)8(6-9)2-3-8/h4-5H,2-3H2,1H3 |

InChI Key |

UBUSVTCCDRXPBX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2(CC2)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile typically involves one or more of the following approaches:

- Cyclopropanation of imidazole derivatives

- Construction of the imidazole ring followed by cyclopropane ring introduction

- Functional group transformations to introduce the nitrile substituent on the cyclopropane ring

Each approach requires careful selection of reagents, reaction conditions, and purification techniques to achieve high yield and purity.

Imidazole Ring Construction

A modular and efficient route to substituted imidazoles, including 1-methylimidazole derivatives, is the one-pot oxidation-condensation method developed by recent research (2019). This method involves:

- Catalytic oxidation of ketones using hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO) to form glyoxal intermediates

- Subsequent condensation with aldehydes and ammonium acetate to form 2,4(5)-disubstituted imidazoles

This approach yields a variety of imidazoles with good efficiency (23%–85% yields) and is amenable to scale-up, making it suitable for preparing 1-methylimidazole derivatives after appropriate choice of substrates.

Cyclopropane-1-carbonitrile Fragment Synthesis

The cyclopropane-1-carbonitrile moiety can be synthesized via:

- Cyclopropanation reactions of alkenes or allylic nitriles using carbenoid reagents (e.g., Simmons–Smith reaction or diazo compounds)

- Base-promoted domino protocols involving malononitrile and cyclic ketones to form substituted cyclopropane carbonitriles

The latter method involves reacting malononitrile with cyclic ketones in the presence of bases like potassium hydroxide in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~100 °C), yielding cyclopropane carbonitrile derivatives efficiently.

Coupling of Imidazole and Cyclopropane Carbonitrile Units

A key step is the coupling of the imidazole ring with the cyclopropane carbonitrile. This can be achieved by:

- Nucleophilic substitution or cross-coupling reactions using halogenated imidazole derivatives and cyclopropane carbonitriles bearing suitable leaving groups

- Direct substitution reactions under basic conditions to attach the imidazole nitrogen or carbon to the cyclopropane ring bearing a nitrile substituent

For example, a palladium-catalyzed Suzuki coupling strategy has been demonstrated for related cyclopropane carbonitrile compounds with heteroaryl groups, involving:

- Preparation of halogenated heteroaryl intermediates

- Coupling with cyclopropane boronate esters or equivalents under inert atmosphere with Pd catalysts

- Purification by column chromatography and preparative supercritical fluid chromatography (SFC)

Though this example is for indazole derivatives, analogous strategies can be adapted for imidazole systems.

Representative Preparation Procedure (Hypothetical)

Based on literature precedents, a plausible synthetic sequence for 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile could be:

Data Tables and Reaction Conditions Summary

Critical Analysis and Notes

- The one-pot oxidation-condensation method for imidazole formation offers a streamlined route avoiding isolation of unstable intermediates like glyoxal.

- The base-promoted cyclopropane carbonitrile synthesis is efficient and selective, providing a robust fragment for further functionalization.

- Coupling strategies require careful control of atmosphere (nitrogen or argon) and temperature to avoid side reactions and ensure good yields.

- Purification by preparative SFC is effective for obtaining enantiomerically pure products when chiral centers are present.

- The literature lacks a direct reported synthesis of 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile specifically; however, the methods described for related heterocycles and cyclopropane carbonitriles provide a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce primary amines .

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. These interactions can modulate biological pathways and contribute to the compound’s effects .

Comparison with Similar Compounds

Table 2: Hypothetical Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile | 173.2 | 1.2 | 5.8 |

| 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols | 343.4 | 2.8 | 0.3 |

| 1-(Methylamino)cyclopropane-1-carbonitrile | 110.1 | 0.5 | 12.4 |

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile is an organic compound characterized by its unique structure, which includes a cyclopropane ring, a nitrile group, and an imidazole moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of 147.18 g/mol. Its structural uniqueness imparts distinct chemical and biological properties that are valuable for research applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| IUPAC Name | 1-(1-methylimidazol-2-yl)cyclopropane-1-carbonitrile |

| InChI Key | UBUSVTCCDRXPBX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CN=C1C2(CC2)C#N |

The biological activity of 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions and enzymes, influencing their catalytic activities. Additionally, the nitrile group can undergo nucleophilic addition, leading to the formation of various derivatives that may modulate biological pathways.

Enzyme Inhibition

The compound has been explored for its role in enzyme inhibition. The imidazole moiety is known to interact with various enzymes, potentially leading to inhibition or modulation of enzymatic activity. This property is crucial for drug development targeting specific metabolic pathways.

Case Studies

While specific case studies on 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile are sparse, related research on imidazole-containing compounds provides insights into its potential applications:

- Study on Imidazole Derivatives : A series of indazole derivatives demonstrated significant inhibitory effects on FGFR1 with IC50 values as low as 2.9 nM . This suggests that the structural features of imidazole derivatives can be optimized for enhanced biological activity.

- Metal Complexes : The synthesis of platinum(II) complexes involving imidazole derivatives showed promising cytotoxic effects against cancer cell lines, indicating a potential pathway for developing new anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-(1-Methyl-1H-imidazol-2-yl)cyclopropane-1-carbonitrile?

The compound can be synthesized via cyclopropanation reactions involving imidazole precursors. Key steps include:

- Imidazole functionalization : Introducing the methyl group at the 1-position of the imidazole ring under basic conditions using methyl iodide or dimethyl sulfate .

- Cyclopropane formation : Employing [2+1] cycloaddition strategies, such as the use of diazo compounds (e.g., trimethylsilyl diazomethane) with transition metal catalysts (e.g., Rh₂(OAc)₄) to generate the cyclopropane ring .

- Cyanide introduction : Nucleophilic substitution or cyanation reactions using reagents like KCN or NaCN in polar aprotic solvents (e.g., DMF) under controlled pH .

Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- IR Spectroscopy : A sharp absorption band at ~2200–2250 cm⁻¹ confirms the nitrile group .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks consistent with the molecular formula C₈H₉N₃ .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM) . Pre-solubilization in DMSO is recommended for biological assays.

- Stability : It is sensitive to prolonged exposure to light and moisture. Storage under inert gas (N₂ or Ar) at –20°C in amber vials is advised .

Q. What are its primary applications in academic research?

- Antimicrobial studies : Used as a precursor for derivatives targeting bacterial topoisomerases or fungal cytochrome P450 enzymes .

- Cancer research : The nitrile group facilitates interactions with cysteine residues in kinases, making it a candidate for covalent inhibition studies .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity?

- The N-methyl group on the imidazole ring increases steric hindrance, reducing nucleophilic attack at the adjacent carbon. This is critical in reactions like Suzuki-Miyaura coupling, where bulky ligands (e.g., SPhos) improve yields .

- The cyclopropane ring introduces angle strain, enhancing susceptibility to ring-opening reactions under acidic or oxidative conditions (e.g., with m-CPBA) .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from:

- Assay conditions : Variations in pH, inoculum size, or solvent choice (DMSO vs. ethanol) can alter bioavailability .

- Structural analogs : Subtle differences in substituents (e.g., methyl vs. ethyl groups) may affect target binding. Validate activity using orthogonal assays (e.g., time-kill curves vs. agar dilution) .

Q. How can computational modeling optimize derivative design?

- Docking studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., Candida albicans CYP51). Focus on the nitrile’s interaction with heme iron .

- QSAR models : Correlate logP values (calculated via ChemAxon) with observed cytotoxicity to balance lipophilicity and solubility .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.